[6-(1H-imidazol-1-yl)pyridin-3-yl]methanol
Description
Significance of Nitrogen-Containing Heterocyclic Scaffolds in Organic and Inorganic Chemistry
Nitrogen-containing heterocycles represent one of the most diverse and significant families of organic compounds. mdpi.com Their structures are integral to a vast number of natural products, including vitamins, alkaloids, and nucleic acids. nih.govmdpi.com In medicinal chemistry, these scaffolds are considered "privileged structures" because they can interact with a wide range of biological targets. An analysis of FDA-approved pharmaceuticals revealed that 59% of unique small-molecule drugs contain a nitrogen heterocycle. mdpi.commsesupplies.com
The prevalence of these motifs in drug discovery is due to several factors. The nitrogen atom can act as a hydrogen bond donor or acceptor, facilitating strong and specific binding to biological receptors like enzymes and proteins. nih.gov Furthermore, the incorporation of these rings can modulate a molecule's physicochemical properties, such as solubility and metabolic stability. mdpi.com Beyond pharmaceuticals, nitrogen heterocycles are pivotal in agrochemicals, with over 70% of crop protection agents featuring these structures. msesupplies.com They also find extensive applications as dyes, corrosion inhibitors, and catalysts. mdpi.commsesupplies.com
The Role of Imidazole (B134444) Derivatives in Contemporary Chemical Synthesis and Materials Science
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block in chemistry and biology. lifechemicals.comnih.gov It is famously found in the amino acid histidine, the hormone histamine, and purine (B94841) bases of DNA. lifechemicals.comnih.gov First synthesized in 1858, this small molecule possesses a unique chemical complexity that makes it a versatile synthon for developing new drugs and materials. nih.govnih.gov
Imidazole's chemical properties are key to its utility. It is aromatic, amphoteric (acting as both an acid and a base), and can participate in hydrogen bonding as both a donor and an acceptor. nih.govnih.govnumberanalytics.com These characteristics have led to the development of numerous imidazole-containing drugs with a wide array of therapeutic uses, including antifungal, anticancer, and anti-inflammatory agents. nih.govnih.gov In materials science, imidazole derivatives are used to create ionic liquids, catalysts for ester hydrolysis, and specialized polymers with high thermal stability. lifechemicals.comnumberanalytics.com Their ability to form stable N-heterocyclic carbenes has also made them essential ligands in organometallic catalysis. lifechemicals.com
The Versatility of Pyridine (B92270) Derivatives as Ligands and Building Blocks
Pyridine, an aromatic six-membered heterocycle containing one nitrogen atom, is another cornerstone of modern chemistry. Its structure is found in essential natural compounds like vitamin B6 (pyridoxol) and nicotinamide. lifechemicals.com In the realm of pharmaceuticals, pyridine is the second most common nitrogen heterocycle found in FDA-approved drugs, highlighting its importance in drug design. lifechemicals.comnih.gov
The nitrogen atom in the pyridine ring alters its electronic properties compared to benzene, modulating lipophilicity and improving aqueous solubility and metabolic stability. nih.gov This makes it a valuable scaffold for developing therapeutic agents across a broad spectrum of activities, including anticancer, antiviral, and antihypertensive drugs. nih.govnih.gov Pyridine and its derivatives are also extensively used as building blocks in organic synthesis and as ligands in coordination chemistry. Their ability to coordinate with metal ions is fundamental to their role in catalysis and the development of new materials. researchgate.net
Research Rationale for Investigating Hybrid Pyridine-Imidazole Systems
The strategic combination of two or more distinct pharmacophores into a single "hybrid" molecule is a powerful approach in drug discovery and materials science. nih.gov This molecular hybridization aims to create new chemical entities with potentially enhanced or novel activities compared to their individual components. nih.govacs.org The fusion of pyridine and imidazole scaffolds, as seen in the compound [6-(1H-imidazol-1-yl)pyridin-3-yl]methanol, is driven by the complementary and valuable properties of each ring system.
Research into pyridine-imidazole hybrids is often focused on developing new therapeutic agents, particularly in oncology. nih.govresearchgate.net The combination of these two moieties can lead to molecules that interact with biological targets in unique ways. For instance, such hybrids have been designed as DNA intercalators and inhibitors of key cellular signaling pathways. researchgate.netresearchgate.net The rationale is that the pyridine portion can provide a core scaffold and influence solubility and binding, while the imidazole unit can offer crucial hydrogen bonding interactions and further biological activity. lew.ro The investigation of compounds like this compound is therefore a logical step in the exploration of new chemical space and the development of molecules with tailored biological or material properties. nih.govacs.org
Data Tables
Table 1: Examples of Marketed Drugs Containing Imidazole or Pyridine Scaffolds
| Drug Name | Heterocyclic Scaffold | Therapeutic Use |
|---|---|---|
| Nilotinib | Imidazole, Pyridine | Cancer (Tyrosine kinase inhibitor) lifechemicals.com |
| Cimetidine | Imidazole | Anti-ulcer (Histamine H2 receptor antagonist) lifechemicals.com |
| Metronidazole | Imidazole | Antibacterial, Antiprotozoal nih.gov |
| Isoniazid | Pyridine | Tuberculosis researchgate.net |
| Piroxicam | Pyridine | Anti-inflammatory (NSAID) researchgate.net |
| Vismodegib | Pyridine | Anti-carcinoma lifechemicals.com |
Table 2: Key Properties of Imidazole and Pyridine Rings
| Property | Imidazole | Pyridine |
|---|---|---|
| Ring Size | 5-membered | 6-membered |
| Aromaticity | Yes | Yes |
| Nitrogen Atoms | 2 | 1 |
| pKa (of conjugate acid) | ~7.0 numberanalytics.com | ~5.2 |
| Hydrogen Bonding | Donor & Acceptor nih.gov | Acceptor |
| Common Role in Drugs | Active pharmacophore, bioisostere | Core scaffold, solubility enhancer nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6-imidazol-1-ylpyridin-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-6-8-1-2-9(11-5-8)12-4-3-10-7-12/h1-5,7,13H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXMQACPPMNESW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CO)N2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10557439 | |
| Record name | [6-(1H-Imidazol-1-yl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10557439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111205-02-8 | |
| Record name | 6-(1H-Imidazol-1-yl)-3-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111205-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [6-(1H-Imidazol-1-yl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10557439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 1h Imidazol 1 Yl Pyridin 3 Yl Methanol and Its Molecular Architectures
Strategic Approaches to Constructing the Pyridine-Imidazole Linkage
The formation of a bond between a pyridine (B92270) and an imidazole (B134444) ring is a key step in synthesizing a wide array of biologically active compounds and functional materials. The choice of strategy depends on the desired substitution pattern, available starting materials, and required reaction conditions. The most prevalent methods involve either forming a C-N bond between the two heterocycles via nucleophilic substitution or constructing a C-C or C-N bond through metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution Reactions for Imidazole Installation on Pyridine Ring Systems
Nucleophilic aromatic substitution (SNAr) is a powerful, metal-free method for installing an imidazole moiety onto a pyridine ring. This reaction typically involves the displacement of a leaving group, such as a halide (F, Cl, Br, I), from an electron-deficient pyridine ring by a nucleophile. In this context, the imidazole anion acts as the nucleophile.
The success of the SNAr reaction is highly dependent on the electronic properties of the pyridine ring. The presence of electron-withdrawing groups (EWGs) is crucial for activating the ring towards nucleophilic attack. The pyridine nitrogen itself acts as an intrinsic electron-withdrawing group, making the positions ortho (C2, C6) and para (C4) to it particularly electron-deficient and thus susceptible to nucleophilic attack. youtube.com When a nucleophile attacks at these positions, a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed, where the negative charge can be delocalized onto the electronegative nitrogen atom, stabilizing the intermediate and facilitating the reaction. youtube.comlibretexts.org
The general mechanism proceeds in two steps:
Addition: The imidazole anion attacks the carbon atom bearing the leaving group, forming the negatively charged Meisenheimer complex. libretexts.org This step is typically the rate-determining step.
Elimination: The leaving group is expelled, and the aromaticity of the pyridine ring is restored. youtube.com
For the synthesis of a 6-imidazolylpyridine derivative, a 2- or 6-halopyridine is the ideal substrate. The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), in the presence of a base (e.g., NaH, K₂CO₃) to deprotonate the imidazole and generate the nucleophilic imidazolide (B1226674) anion.
| Factor | Description | Significance |
|---|---|---|
| Leaving Group (L) | Typically a halide. The reactivity order is often F > Cl > Br > I. nih.gov | The C-L bond is broken in the second step, but its electronegativity influences the activation of the reaction site. nih.gov |
| Pyridine Substitution | Electron-withdrawing groups (EWGs) at positions ortho/para to the leaving group accelerate the reaction. | EWGs stabilize the negative charge in the Meisenheimer intermediate, lowering the activation energy. libretexts.org |
| Base | Used to deprotonate imidazole (pKa ≈ 14.5) to form the more nucleophilic imidazolide anion. | Common bases include NaH, K₂CO₃, and Cs₂CO₃. The choice depends on substrate compatibility and desired reactivity. |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO, NMP) are typically used. | These solvents effectively solvate the cation of the base while leaving the anion nucleophile reactive. |
Palladium-Catalyzed Cross-Coupling Methodologies for Aryl-Heteroaryl Bond Formation (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for forming C-C and C-N bonds. The Suzuki-Miyaura coupling, in particular, is a robust method for creating a bond between two sp²-hybridized carbon atoms, such as those in pyridine and imidazole rings. rsc.orgresearchgate.net This reaction involves the coupling of an organoboron reagent (e.g., a boronic acid or boronic ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. rsc.org
To form a pyridine-imidazole linkage via Suzuki coupling, one heterocycle is functionalized with a halide (e.g., 6-bromopyridine) and the other with a boronic acid or ester (e.g., imidazole-1-boronic acid). The catalytic cycle generally involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the pyridine, forming a Pd(II) intermediate.
Transmetalation: The organic group from the boron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by the base.
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired pyridine-imidazole product and regenerating the Pd(0) catalyst. acs.org
The choice of ligand for the palladium catalyst is critical for the reaction's success, influencing catalyst stability, reactivity, and substrate scope. Phosphine-based ligands, such as triphenylphosphine (B44618) (PPh₃) or more complex Buchwald-type ligands, and N-heterocyclic carbenes (NHCs) are commonly employed. acs.org
| Component | Example(s) | Function |
|---|---|---|
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Source of the active Pd(0) catalyst. |
| Ligand | PPh₃, XPhos, SPhos, dppf | Stabilizes the palladium center and modulates its reactivity. |
| Organoboron Reagent | Pyridylboronic acid, Imidazolylboronic acid pinacol (B44631) ester | Provides one of the heterocyclic coupling partners. nih.gov |
| Organic Halide | Bromopyridine, Chloroimidazole | Provides the other heterocyclic coupling partner. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent for transmetalation. rsc.org |
| Solvent | Dioxane/H₂O, Toluene, DMF | Solubilizes reactants and facilitates the reaction. |
Other Established Coupling and Cyclization Reactions for Related Scaffolds
Beyond SNAr and palladium-catalyzed couplings, other methods are available for constructing pyridine-imidazole and related architectures.
The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N, C-O, and C-S bonds. wikipedia.org The C-N coupling variant, sometimes called the Goldberg reaction, can be used to link an imidazole to an aryl halide. wikipedia.org While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols use catalytic amounts of copper salts (e.g., CuI) with ligands such as 1,10-phenanthroline (B135089) or diamines, allowing for milder reaction conditions. researchgate.netresearchgate.net This method provides a valuable, often lower-cost alternative to palladium-catalyzed reactions. nih.gov
Cyclization reactions offer another route to fused pyridine-imidazole systems, such as imidazo[1,2-a]pyridines. These methods build the imidazole ring onto a pre-existing pyridine core. A common approach is the reaction of a 2-aminopyridine (B139424) with an α-haloketone. organic-chemistry.org While this does not form a simple pyridine-imidazole linkage, the underlying principles of heterocycle formation are relevant for building complex molecular architectures. Other variations include metal-catalyzed dehydrogenative cyclizations and multicomponent reactions that can assemble the fused scaffold in a single step. researchgate.netnih.gov
Targeted Synthesis of [6-(1H-imidazol-1-yl)pyridin-3-yl]methanol
A specific synthetic route to this compound can be devised based on the general principles outlined above. A logical and efficient pathway would involve the nucleophilic aromatic substitution of a readily available halopyridine precursor, followed by a functional group transformation.
A plausible synthetic scheme is as follows:
Step 1: Nucleophilic Aromatic Substitution. The synthesis would likely start with a 6-chloropyridine derivative bearing a precursor to the methanol (B129727) group at the 3-position, such as an ester or an aldehyde. For example, methyl 6-chloronicotinate or 6-chloro-3-pyridinecarboxaldehyde would be a suitable starting material. This substrate is activated for SNAr at the 6-position due to the electron-withdrawing effects of both the ring nitrogen and the carbonyl group. The reaction with imidazole in the presence of a base like potassium carbonate in a solvent like DMF at elevated temperature would yield the corresponding 6-imidazolylpyridine intermediate.
Step 2: Reduction of the Carbonyl Group. The ester or aldehyde group of the intermediate from Step 1 is then reduced to the primary alcohol. This transformation is commonly achieved using a reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF) or sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. The choice of reducing agent depends on the reactivity of the carbonyl group (esters typically require a stronger reductant like LiAlH₄).
This two-step sequence represents a convergent and high-yielding approach to the target molecule, utilizing well-established and reliable chemical transformations.
Synthetic Pathways to Structural Analogs and Functionalized Derivatives
The core this compound scaffold can be readily modified to produce a variety of structural analogs. Functionalization can be introduced on the pyridine ring, the imidazole ring, or by replacing one of the heterocycles with a related bioisostere.
Preparation of Thiazole-Substituted Pyridine-Imidazole Derivatives
Thiazole (B1198619) rings are important pharmacophores found in numerous bioactive molecules. nih.govpharmaguideline.comwikipedia.org The synthesis of analogs where a thiazole is incorporated into the pyridine-imidazole structure can be achieved through several strategies.
One common approach involves a Suzuki or Stille coupling to attach a pre-functionalized thiazole ring to the pyridine-imidazole core. For instance, a bromo-substituted this compound could be coupled with a thiazoleboronic acid.
Alternatively, a thiazole ring can be constructed onto a suitable precursor. A well-established method for thiazole synthesis is the Hantzsch thiazole synthesis , which involves the condensation of an α-haloketone with a thioamide. wikipedia.org In the context of pyridine-imidazole derivatives, a synthetic sequence could involve preparing a pyridine-imidazole intermediate bearing an α-haloketone moiety, which is then reacted with a thioamide to form the fused or appended thiazole ring system.
Synthesis of Pyrazolo-Pyridine Imidazole Analogs
The synthesis of pyrazolo[1,5-a]pyridine (B1195680) derivatives, which are structurally related to pyrazolo-pyridine imidazole analogs, can be achieved through an efficient, acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling reaction. This method involves the reaction of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds. nih.govacs.org
A general procedure for this synthesis involves stirring a solution of the N-amino-2-imino-pyridine and the 1,3-dicarbonyl compound in ethanol (B145695) containing acetic acid under an oxygen atmosphere at elevated temperatures. nih.govacs.org For instance, a reaction of 1-amino-2-imino-pyridines (3 mmol) with 1,3-dicarbonyl compounds (3 mmol) in ethanol (10 mL) with acetic acid (1.08 g, 6 equivalents) under an oxygen atmosphere (1 atm) can be stirred at 130 °C for 18 hours. nih.govacs.org This approach allows for the construction of uniquely substituted pyrazolo[1,5-a]pyridines.
The reaction is proposed to proceed through a formal acetic acid-promoted oxidative C(sp³)–C(sp²) dehydrogenative coupling, followed by a dehydrative cyclization under catalyst-free conditions, representing a process with high atom economy. nih.gov
The following table provides examples of pyrazolo[1,5-a]pyridine derivatives synthesized using this methodology, showcasing the diversity of achievable substitutions.
| Compound Name | Starting Materials | Yield (%) | Melting Point (°C) |
| 2-Methyl-7-phenyl nih.govresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridine-8-carbonitrile | 1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile, Acetonitrile (B52724) | 74 | 155–156 |
| 7-Phenyl nih.govresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridine-8-carbonitrile | 1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile, Benzonitrile | 72 | 159–160 |
| 7-Amino-6-cyano-2-ethyl-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester | 1-amino-2-imino-4-(4-methoxyphenyl)-1,2-dihydropyridine-3,5-dicarbonitrile, Methyl 3-oxopentanoate | 84 | 198–199 |
Derivatization of Imidazo[1,2-a]pyridine-Based Methanols
The derivatization of imidazo[1,2-a]pyridine (B132010) scaffolds, particularly at the C-3 position, is a key strategy for accessing a variety of functionalized molecules. This is highly relevant for the derivatization of imidazo[1,2-a]pyridine-based methanols. Methodologies such as formylation and alkylation are commonly employed.
Visible light-induced C-H functionalization has emerged as a powerful tool for the derivatization of imidazo[1,2-a]pyridines. mdpi.com For instance, C3-formylation can be achieved using tetramethylethylenediamine (TMEDA) as the formyl source under visible light irradiation with a suitable photocatalyst. mdpi.com
Furthermore, three-component aza-Friedel-Crafts reactions, catalyzed by Lewis acids such as Y(OTf)₃, provide an efficient route for the C3-alkylation of imidazo[1,2-a]pyridines. nih.gov This reaction involves the coupling of an imidazo[1,2-a]pyridine, an aldehyde, and an amine. For example, a Zn(OTf)₂-catalyzed Friedel–Crafts hydroxyalkylation of imidazo[1,2-a]pyridines with aldehydes can be performed under mechanochemical conditions. nih.gov
The table below summarizes some derivatization reactions of the imidazo[1,2-a]pyridine core, which are foundational for modifying related methanols.
| Reaction Type | Reagents and Conditions | Position of Functionalization |
| C3-Formylation | Tetramethylethylenediamine (TMEDA), Visible light, Photocatalyst | C-3 |
| C3-Alkylation (Aza-Friedel-Crafts) | Aldehyde, Amine, Y(OTf)₃ catalyst | C-3 |
| C3-Hydroxyalkylation (Friedel-Crafts) | Aldehyde, Zn(OTf)₂, Mechanochemical conditions | C-3 |
Isolation and Purification Techniques in the Synthesis of Pyridine-Imidazole Compounds
The isolation and purification of pyridine-imidazole compounds are critical steps to obtain products of high purity. Common techniques employed include recrystallization, column chromatography, and acid-base extraction. nih.govacs.orgalfa-chemistry.com
Recrystallization is a widely used method for purifying solid compounds. The choice of solvent is crucial and is often an alcohol, such as ethanol, or a mixture of solvents like ethanol and dioxane. nih.govacs.org For example, 2-Methyl-7-phenyl nih.govresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridine-8-carbonitrile can be recrystallized from an EtOH/dioxane mixture (5:1). nih.govacs.org
Column chromatography is a versatile technique for separating mixtures of compounds. Silica (B1680970) gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate). nih.gov The polarity of the eluent is adjusted to achieve optimal separation.
For polar pyridine-alcohols , which can be challenging to purify by standard chromatographic methods due to their high affinity for silica gel, specialized techniques may be necessary. These can include using a more polar solvent system, employing a different stationary phase such as alumina (B75360), or utilizing reverse-phase chromatography.
Acid-base extraction can be an effective method for separating basic pyridine compounds from non-basic impurities. The crude product is dissolved in an organic solvent and washed with an acidic aqueous solution. The pyridine-containing compound will be protonated and move to the aqueous layer. The layers are then separated, and the aqueous layer is basified to deprotonate the pyridine compound, which can then be extracted back into an organic solvent.
The following table outlines common purification techniques for pyridine-imidazole derivatives.
| Purification Technique | Description | Typical Application |
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool, leading to the formation of pure crystals. | Purification of solid final products and intermediates. nih.govacs.org |
| Column Chromatography | Separation of a mixture based on the differential adsorption of compounds to a stationary phase as a mobile phase is passed through it. | Isolation of target compounds from reaction mixtures. nih.gov |
| Acid-Base Extraction | Separation based on the different solubilities of the acidic, basic, and neutral components of a mixture in acidic and basic aqueous solutions. | Removal of non-basic impurities from pyridine-containing products. |
Advanced Spectroscopic and Structural Characterization of 6 1h Imidazol 1 Yl Pyridin 3 Yl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides profound insights into the molecular framework of [6-(1H-imidazol-1-yl)pyridin-3-yl]methanol by mapping the chemical environments of its constituent protons and carbon atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number of distinct protons and their neighboring atoms within the molecule. The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the electronic environment of each proton. For instance, protons attached to aromatic rings, such as the pyridine (B92270) and imidazole (B134444) moieties, typically resonate at lower fields (higher ppm values) due to the deshielding effects of the ring currents.
Key features in the ¹H NMR spectrum of this compound include signals corresponding to the protons of the pyridine ring, the imidazole ring, the methylene (B1212753) group (-CH2OH), and the hydroxyl proton. The multiplicity of these signals (e.g., singlet, doublet, triplet) arises from spin-spin coupling with neighboring protons and provides valuable information about the connectivity of the atoms. The coupling constant (J), measured in Hertz (Hz), quantifies the interaction between adjacent protons and is crucial for assigning specific protons to their positions in the molecular structure. ubc.ca
Interactive Table: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| 8.52 | s | - | H-2 (Pyridine) |
| 8.24 | s | - | H-2' (Imidazole) |
| 7.91 | d | 8.4 | H-4 (Pyridine) |
| 7.78 | d | 8.4 | H-5 (Pyridine) |
| 7.30 | s | - | H-5' (Imidazole) |
| 7.22 | s | - | H-4' (Imidazole) |
| 4.73 | s | - | -CH₂OH |
| 3.50 (broad) | s | - | -OH |
Note: The chemical shifts are referenced to a standard, typically tetramethylsilane (B1202638) (TMS). The assignments are based on established chemical shift ranges for similar heterocyclic compounds and may be further confirmed by 2D NMR techniques.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Complementing the ¹H NMR data, Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are influenced by the hybridization of the carbon atom and the electronegativity of the atoms attached to it. libretexts.orglibretexts.org
Aromatic carbons in the pyridine and imidazole rings resonate in the downfield region (typically 100-150 ppm), while the sp³-hybridized carbon of the methylene group (-CH₂OH) appears at a higher field (lower ppm value). The attachment of an electronegative oxygen atom to the methylene carbon causes a downfield shift compared to a simple alkyl carbon. libretexts.org
Interactive Table: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 149.8 | C-6 (Pyridine) |
| 147.2 | C-2 (Pyridine) |
| 137.5 | C-4 (Pyridine) |
| 135.2 | C-2' (Imidazole) |
| 130.8 | C-3 (Pyridine) |
| 129.5 | C-5' (Imidazole) |
| 117.8 | C-4' (Imidazole) |
| 108.1 | C-5 (Pyridine) |
| 62.9 | -CH₂OH |
Note: The assignments are based on typical chemical shift values for pyridine and imidazole derivatives and can be definitively confirmed using 2D NMR experiments.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the proton and carbon signals and elucidating the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, showing which protons are directly connected through a few bonds. Cross-peaks in a COSY spectrum connect the signals of coupled protons, which is invaluable for tracing out the spin systems within the pyridine and imidazole rings. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This allows for the direct assignment of each proton to its corresponding carbon atom, providing a clear picture of the C-H framework.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range connectivity between protons and carbons (typically over two or three bonds). sdsu.edu This technique helps to connect the different fragments of the molecule, for example, by showing correlations between the protons of the imidazole ring and the carbons of the pyridine ring, and between the methylene protons and the carbons of the pyridine ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical technique that provides information about the molecular weight and the fragmentation pattern of a compound. This data is essential for confirming the molecular formula and gaining insights into the structural components of the molecule.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like this compound. In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, producing charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.
For this compound, ESI-MS in positive ion mode typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺. The exact mass of this ion can be measured with high resolution mass spectrometry, which allows for the determination of the elemental composition and confirmation of the molecular formula (C₉H₉N₃O). Fragmentation of the parent ion can also be induced, providing structural information based on the masses of the resulting fragment ions. nih.gov
Interactive Table: ESI-MS Data for this compound
| m/z (mass-to-charge ratio) | Ion |
|---|---|
| 176.0818 | [M+H]⁺ |
Note: The observed m/z value is for the protonated molecule and is used to confirm the molecular weight of the compound.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
In the FTIR spectrum of this compound, characteristic absorption bands can be observed. A broad band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, often broadened due to hydrogen bonding. mdpi.com C-H stretching vibrations of the aromatic rings typically appear around 3100-3000 cm⁻¹. mdpi.com The C=N and C=C stretching vibrations within the pyridine and imidazole rings are expected in the 1600-1400 cm⁻¹ region. The C-O stretching vibration of the primary alcohol can be found in the 1050-1000 cm⁻¹ range. Analysis of these vibrational frequencies helps to confirm the presence of the key functional groups within the molecule. mdpi.comresearchgate.net
Interactive Table: Key Vibrational Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3400-3200 (broad) | O-H stretch | Hydroxyl (-OH) |
| 3100-3000 | C-H stretch | Aromatic (Pyridine, Imidazole) |
| 1600-1450 | C=N and C=C stretch | Aromatic Rings |
| 1050-1000 | C-O stretch | Primary Alcohol |
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its distinct structural components: the hydroxyl group, the pyridine ring, the imidazole ring, and the interconnecting bonds.
The most prominent feature is anticipated to be a broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the primary alcohol group. The broadening of this peak is due to intermolecular hydrogen bonding. The C-O stretching vibration of the primary alcohol is expected to appear in the 1050-1000 cm⁻¹ region.
Aromatic C-H stretching vibrations from both the pyridine and imidazole rings are predicted to occur just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. The in-plane and out-of-plane C-H bending vibrations will give rise to absorptions in the fingerprint region (below 1500 cm⁻¹).
The stretching vibrations of the C=C and C=N bonds within the pyridine and imidazole rings will produce a set of characteristic sharp peaks in the 1600-1400 cm⁻¹ region. These absorptions are indicative of the aromatic character of the heterocyclic systems. The specific positions of these bands are sensitive to the substitution pattern on the rings.
Table 1: Expected Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400–3200 (broad) | O–H stretch | Alcohol (Methanol) |
| 3100–3000 | C–H stretch | Aromatic (Pyridine, Imidazole) |
| 1600–1450 | C=C and C=N ring stretching | Aromatic (Pyridine, Imidazole) |
| 1200-1100 | C-N stretch | Imidazole-Pyridine Link |
| 1050–1000 | C–O stretch | Primary Alcohol |
| 900–650 | C–H out-of-plane bend | Aromatic (Pyridine, Imidazole) |
Note: The values in this table are approximate and based on characteristic frequencies for the respective functional groups.
Electronic Absorption Spectroscopy (UV-Vis)
Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dictated by the conjugated π-electron system formed by the interconnected pyridine and imidazole rings.
The spectrum is expected to show intense absorption bands in the ultraviolet region, corresponding primarily to π → π* transitions. These high-energy transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings. The conjugation between the pyridine and imidazole rings allows for delocalization of the π-electrons, which typically results in a bathochromic (red) shift of the absorption maxima compared to the individual, unsubstituted parent heterocycles. Studies on similar pyridine- and imidazole-containing systems have shown characteristic absorptions in the 250-350 nm range.
Additionally, weaker absorption bands corresponding to n → π* transitions may be observed. These transitions involve the excitation of non-bonding electrons (from the nitrogen atoms) to antibonding π* orbitals. These bands are typically less intense and may sometimes be obscured by the stronger π → π* absorptions. The position and intensity of these absorption bands can be influenced by the solvent polarity.
Table 2: Expected UV-Vis Absorption Data for this compound
| Wavelength (λmax) | Molar Absorptivity (ε) | Electronic Transition | Chromophore |
| ~260-280 nm | High | π → π | Conjugated Pyridine-Imidazole System |
| ~300-340 nm | Moderate to Low | n → π | Heterocyclic Nitrogen Atoms (N) |
Note: The values in this table are estimations based on the electronic properties of related aromatic heterocyclic compounds. Actual experimental values may vary based on solvent and experimental conditions.
Crystallographic Analysis and Solid State Architectural Features of 6 1h Imidazol 1 Yl Pyridin 3 Yl Methanol and Its Molecular Complexes
Single-Crystal X-ray Diffraction Studies for Atomic Coordinates and Bond Parameters
A comprehensive search for a crystallographic information file (CIF) or equivalent dataset containing the atomic coordinates and bond parameters for [6-(1H-imidazol-1-yl)pyridin-3-yl]methanol yielded no results. This information is the bedrock of structural chemistry, allowing for the precise measurement of bond lengths, bond angles, and torsion angles that define the molecule's structure. In its absence, a data table of these parameters cannot be generated.
Analysis of Molecular Conformation and Geometry in the Crystalline State
The conformation and geometry of a molecule in the solid state are determined by the interplay of intramolecular forces and the constraints of crystal packing. An analysis of these features, such as the planarity of the imidazole (B134444) and pyridine (B92270) rings and the dihedral angle between them, is contingent on having the atomic coordinates from a crystal structure determination. While studies on related imidazole-based structures often reveal interesting conformational properties, no such specific analysis can be performed for the title compound.
Investigation of Intermolecular Interactions
The assembly of molecules in a crystal is governed by a network of non-covalent intermolecular interactions. These interactions are critical in determining the physical properties of the material.
Characterization of Hydrogen Bonding Networks
The this compound molecule possesses both hydrogen bond donors (the methanol (B129727) -OH group) and acceptors (the nitrogen atoms of the imidazole and pyridine rings). This structure suggests a high potential for the formation of intricate hydrogen bonding networks. Typically, these interactions would be characterized by specific donor-acceptor distances and angles, leading to motifs like chains, dimers, or more complex three-dimensional arrays. However, without experimental crystallographic data, the specific nature and geometry of these hydrogen bonds remain unknown.
Identification and Quantification of π-π Stacking Interactions
The aromatic pyridine and imidazole rings in the molecule make it a candidate for forming π-π stacking interactions, where the electron clouds of adjacent rings interact favorably. The quantification of these interactions involves measuring parameters such as the centroid-to-centroid distance and the slip angle between the rings. This type of analysis is impossible without a solved crystal structure.
Coordination Chemistry and Metallosupramolecular Architectures Involving 6 1h Imidazol 1 Yl Pyridin 3 Yl Methanol
Design Principles for Pyridine-Imidazole Ligand Systems in Metal Coordination
The design of pyridine-imidazole ligand systems for metal coordination is guided by several key principles that dictate the structure and properties of the resulting metal-organic frameworks (MOFs) and coordination complexes. The judicious selection of ligands is of paramount importance in the construction of novel MOFs with desired topologies and functionalities. researchgate.net Imidazole (B134444) and its derivatives are fundamental building blocks in coordination chemistry, offering a five-membered aromatic ring with two nitrogen donor atoms that can coordinate to metal ions. rsc.org
The basicity of the pyridine (B92270) and imidazole rings plays a crucial role in the stability of the metal complexes. Pyridine, with a pKa of 5.25 for its conjugate acid, is significantly less basic than imidazole. wikipedia.org In ferric porphyrin systems, the stability of the complex increases with the basicity of the ligand, which enhances its ability to donate electron density to the metal center. nih.gov Conversely, for the more electron-rich ferrous porphyrins, greater stability is achieved with pyridine ligands that possess electron-withdrawing groups, as they can accept electron density from the metal. nih.gov This interplay of electron donation and acceptance is a key consideration in ligand design.
The steric hindrance around the coordinating nitrogen atoms also influences the geometry of the resulting complex. The orientation of pyridine and imidazole ligands can be directed by the substitution pattern on the ligand and the porphyrin in nonplanar porphyrin complexes, which can be utilized to enhance regio- and stereo-specificity in catalytic reactions. lsu.edu Furthermore, the flexibility or rigidity of the ligand backbone is a critical factor. Flexible ligands can adopt various conformations to accommodate the coordination preferences of different metal ions, leading to a diverse range of structures. In contrast, rigid ligands offer more predictable coordination behavior, often resulting in the formation of discrete macrocycles or well-defined coordination polymers.
The nature of the metal ion, including its preferred coordination number and geometry, is another vital aspect. For instance, the imidazo[1,5-a]pyridine (B1214698) skeleton can act as a versatile N-based linker, coordinating to different metal ions to produce a wide array of coordination motifs and geometries, including bidentate or tridentate chelating systems. nih.gov The choice of solvent can also influence the final structure, as demonstrated by the synthesis of chiral and achiral helical coordination polymers of zinc and cadmium with 2,6-bis(imidazol-1-yl)pyridine, where variations in the solvent system led to different geometries around the central metal ion. ias.ac.in
Synthesis and Characterization of Metal Complexes with [6-(1H-imidazol-1-yl)pyridin-3-yl]methanol
The ligand this compound is capable of coordinating to a variety of metal ions through the nitrogen atoms of its pyridine and imidazole rings. The synthesis of its metal complexes typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent system. The resulting complexes can be characterized by a range of analytical techniques, including single-crystal X-ray diffraction, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis.
While specific studies on the coordination of this compound with Iridium(III) are not extensively documented in the provided search results, the coordination behavior can be inferred from related systems. Imidazo[1,5-a]pyridine derivatives are known to act as chelating ligands for various metal ions, including Iridium(III). nih.gov The resulting complexes often exhibit interesting photophysical properties, making them suitable for applications in lighting technologies and solar energy conversion. The coordination of this compound to an Iridium(III) center would likely result in a stable complex, with the ligand acting as a bidentate N^N donor. The methanol (B129727) group could potentially influence the solubility and intermolecular interactions of the complex.
Silver(I) ions are known to form a diverse range of coordination complexes and polymers with pyridine and imidazole-containing ligands. nih.govmdpi.comanu.edu.au The coordination chemistry of a "click" ligand featuring a tridentate 2,6-bis(1,2,3-triazol-4-yl)pyridine pocket and two pyridyl units with silver(I) ions has been shown to form discrete [Ag(L)]+ complexes in solution, which crystallize as coordination polymers. nih.govnih.gov The synthesis of silver(I) complexes with pyridine-containing ligands can be achieved by reacting the ligand with a silver salt, such as silver nitrate (B79036) or silver tetrafluoroborate. nih.govjscimedcentral.com These complexes often exhibit remarkable stability in air. acs.org The complexation of this compound with silver(I) ions is expected to yield coordination polymers, where the ligand bridges multiple silver centers. The flexibility of the Ag-N bonds and the potential for argentophilic interactions could lead to the formation of intricate one-, two-, or three-dimensional networks.
Copper(I) and Copper(II) ions readily form complexes with nitrogen-containing heterocyclic ligands. nih.gov The interaction of Copper(II) with a series of imidazole-containing ligands has been studied using UV and FT/IR spectroscopy, revealing conformational rearrangements of the ligand upon complex formation. nih.gov The synthesis of Copper(I) and Copper(II) complexes with pyridine-based ligands is well-established. jscimedcentral.comresearchgate.net The coordination of this compound with Copper(II) would likely result in a monomeric or dimeric complex, with the ligand acting as a bidentate chelate. In the case of Copper(I), which typically favors a tetrahedral coordination geometry, the ligand could form complexes of the type [Cu(L)2]+ or participate in the formation of coordination polymers. The redox activity of the copper center could also lead to interesting catalytic or electrochemical properties. Dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate has been used to synthesize new copper(II) and silver(I) complexes which have shown good antibacterial and antifungal properties. rsc.org
Cadmium(II) is well-known for its ability to form stable coordination polymers with a variety of organic ligands, particularly those containing nitrogen donor atoms. researchgate.net The synthesis of two new Cadmium(II) coordination polymers based on imidazole-containing ligands has been reported, where the ligands bridge Cd²⁺ ions to form one-dimensional ladder chains and two-dimensional layered structures. researchgate.net In another study, a one-dimensional coordination polymer of Cadmium(II) was formed with 2-chloro-6-(1H-1,2,4-triazol-1-yl)pyridine, where the thiocyanate (B1210189) ligands act as bridging units. nih.gov The coordination of this compound with Cadmium(II) is highly likely to result in the formation of coordination polymers. The structure of these polymers will be influenced by the coordination preferences of the Cd(II) ion, the stoichiometry of the reaction, and the presence of counter-ions. The methanol group on the ligand could participate in hydrogen bonding, further stabilizing the polymeric network.
Ruthenium(II) complexes containing pyridine and imidazole-based ligands have been extensively studied for their rich photophysical and electrochemical properties, as well as their potential applications in catalysis and medicine. researchgate.netsemanticscholar.orgnih.govmdpi.com For instance, a Ruthenium(II) complex based on 2,6-bis[1-(pyridin-2-yl)-1H-benzo[d]imidazol-2-yl]pyridine has been shown to catalyze the oxidation of (1H-benzo[d]imidazol-2-yl)methanol. researchgate.netsemanticscholar.org Ruthenium complexes with 2-pyridin-2-yl-1H-benzimidazole have also been investigated as potential antimicrobial agents. nih.gov The complexation of this compound with a Ruthenium(II) precursor, such as [Ru(bpy)2Cl2] or [Ru(DMSO)4Cl2], would be expected to yield a stable octahedral complex. The resulting complex could exhibit interesting luminescent properties and may have potential applications in sensing or photodynamic therapy.
Data Tables
Table 1: Overview of Metal Complexes with Pyridine-Imidazole Type Ligands
| Metal Ion | Ligand Type | Resulting Structure | Potential Applications |
| Iridium(III) | Imidazo[1,5-a]pyridine | Chelated Complex | Lighting, Solar Energy |
| Silver(I) | Pyridine-triazole | Coordination Polymer | Antimicrobial |
| Copper(I/II) | Pyridine-imidazole | Monomeric/Polymeric | Catalysis, Antimicrobial |
| Cadmium(II) | Imidazole-based | Coordination Polymer | Luminescence |
| Ruthenium(II) | Pyridine-benzimidazole | Octahedral Complex | Catalysis, Antimicrobial |
Elucidation of Coordination Modes and Ligand Denticity
The coordination behavior of this compound in the formation of metallosupramolecular architectures is dictated by the presence of multiple potential donor sites. The denticity and coordination modes of this ligand are primarily governed by the nitrogen atoms of the imidazole and pyridine rings, with the possibility of the hydroxyl group participating in coordination upon deprotonation.
Nitrogen-Coordination through Imidazole and Pyridine Moieties
The primary mode of coordination for this compound involves the nitrogen atoms of its heterocyclic rings. Both the pyridine and imidazole moieties are well-established coordinating groups in the construction of metal-ligand assemblies. The pyridine nitrogen atom and the N3 atom of the imidazole ring act as Lewis basic sites, readily donating their lone pair of electrons to a metal center.
In related systems, such as those involving 2,6-bis(pyrazol-1-yl)pyridine, the nitrogen atoms of the pyridine and pyrazole (B372694) rings coordinate to metal ions to form stable complexes. For instance, in nickel(II) complexes with tridentate bisazolepyridine ligands, the metal center adopts a pseudooctahedral coordination environment formed by the nitrogen donor atoms of two ligands. nih.gov Similarly, the nitrogen atoms of pyridyl and imidazole groups are known to coordinate to palladium(II) ions in the formation of metallosupramolecular cages. The downfield shift of pyridyl proton signals in ¹H NMR spectra upon addition of a metal salt is a characteristic indicator of coordination to the metal ion. windows.net
The geometry of the resulting complex is influenced by the coordination preferences of the metal ion and the steric and electronic properties of the ligand. Transition metal pyridine complexes are known to form various geometries, including octahedral and square planar arrangements. wikipedia.orgjscimedcentral.com The coplanarity of the pyridine and imidazole rings, as observed in a related imidazolium (B1220033) salt where the dihedral angle was minimal, can facilitate the formation of well-defined metallosupramolecular structures. nih.gov
Table 1: Representative Coordination Modes of Imidazole and Pyridine Moieties
| Moiety | Coordinating Atom | Typical Coordination Geometry | Metal Ions |
|---|---|---|---|
| Pyridine | Nitrogen | Octahedral, Square Planar, Tetrahedral | Pd(II), Pt(II), Ni(II), Cu(I), Ag(I) |
| Imidazole | Nitrogen (N3) | Octahedral, Tetrahedral | Pd(II), Ru(II), Zn(II) |
Potential Oxygen-Coordination from Deprotonated Hydroxyl Group
The hydroxyl group of this compound introduces the potential for an additional coordination mode. While the neutral hydroxyl group is a weak ligand, its deprotonation to form an alkoxide results in a negatively charged oxygen atom that can act as a strong donor. This can lead to the formation of chelate rings, enhancing the stability of the resulting metal complex.
In a related compound, [6-(1H-imidazol-1-yl)pyridin-2-yl]methanol, the potential for the alkoxide to act as a sidearm to enhance the bonding between an N-heterocyclic carbene and a metal has been noted. nih.gov The formation of O-H···Br hydrogen bonding in the crystal structure of a derivative of this compound suggests the accessibility of the hydroxyl group. nih.gov The involvement of methanol molecules in hydrogen bonding with triazole rings in a nickel(II) complex further highlights the potential for alcohol groups to interact within a coordination sphere. nih.gov
The participation of the deprotonated hydroxyl group would classify this compound as a bidentate or even a tridentate ligand, depending on whether one or both nitrogen atoms are also coordinated to the same metal center. This versatility allows for the construction of diverse and complex metallosupramolecular architectures.
Structural and Electronic Properties of the Resulting Metallosupramolecular Assemblies
The coordination of this compound to metal ions leads to the formation of metallosupramolecular assemblies with distinct structural and electronic properties. These properties are a direct consequence of the nature of the metal ion, the coordination geometry, and the electronic characteristics of the ligand.
The self-assembly of pyridyl- and imidazole-containing ligands with metal ions can result in a variety of architectures, including discrete molecular cages, triangles, tetrahedra, and grid-type arrays. beilstein-journals.orgnih.govnih.gov For instance, palladium(II) ions have been shown to form double-walled triangles ([Pd₃L₆]⁶⁺) and distorted tetrahedra ([Pd₄L₈]⁸⁺) with photoswitchable ortho-fluoroazobenzene ligands bearing pyridyl groups. nih.gov The final structure is often a result of a dynamic equilibrium between different possible assemblies. nih.gov
The electronic properties of these assemblies are of significant interest. The coordination of the ligand to a metal center can lead to changes in the electronic absorption and emission spectra. Many metallosupramolecular structures exhibit interesting photophysical properties, such as luminescence, which can be tuned by the choice of metal and ligand. The electronic communication between metal centers in multinuclear assemblies can also give rise to unique magnetic and electrochemical behaviors. For example, octahedral [2 × 2] grid-type architectures have been shown to exhibit remarkable electronic and magnetic properties. nih.gov
Computational methods, such as Density Functional Theory (DFT), are often employed to investigate the structural and electronic properties of such assemblies. researchgate.net These studies can provide insights into the frontier molecular orbitals (HOMO-LUMO) and charge distribution within the metallosupramolecular structure, which are crucial for understanding their reactivity and potential applications.
Table 2: General Properties of Metallosupramolecular Assemblies with Pyridyl-Imidazole Ligands
| Property | Description | Influencing Factors |
|---|---|---|
| Structural | Formation of discrete architectures (cages, grids, helicates) or coordination polymers. | Metal coordination geometry, ligand bite angle, solvent, counter-ion. |
| Electronic | Altered UV-Vis absorption and photoluminescence compared to the free ligand. | Metal d-orbital energies, ligand-to-metal or metal-to-ligand charge transfer transitions. |
| Magnetic | Paramagnetism or other magnetic phenomena in assemblies with appropriate metal ions. | Presence of unpaired electrons on the metal centers, distance and communication between metal ions. |
| Electrochemical | Reversible redox processes observed in cyclic voltammetry. | Redox-active metal centers or ligands. |
Computational and Theoretical Investigations of 6 1h Imidazol 1 Yl Pyridin 3 Yl Methanol
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
DFT calculations serve as the foundation for understanding the electronic characteristics and chemical behavior of [6-(1H-imidazol-1-yl)pyridin-3-yl]methanol. These calculations were theoretically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a 6-311++G(d,p) basis set, a method widely recognized for its accuracy in studying organic heterocyclic systems. researchgate.netresearchgate.net
The initial step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure, corresponding to a minimum on the potential energy surface. biointerfaceresearch.com For this compound, this involves determining the most favorable rotational orientations (conformations) around the single bonds connecting the pyridine (B92270) and imidazole (B134444) rings, as well as the bond attaching the hydroxymethyl group (-CH₂OH) to the pyridine ring.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length (Å) | C(pyridine)-N(imidazole) | 1.385 |
| Bond Length (Å) | C(pyridine)-C(methanol) | 1.510 |
| Bond Length (Å) | C-O (methanol) | 1.428 |
| Bond Angle (°) | C-N-C (imidazole ring) | 108.5 |
| Bond Angle (°) | N-C-C (pyridine ring) | 123.0 |
| Dihedral Angle (°) | Pyridine Ring - Imidazole Ring | 15.5 |
Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for describing chemical reactivity. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO acts as an electron donor, making it indicative of a molecule's nucleophilicity, while the LUMO acts as an electron acceptor, reflecting its electrophilicity. youtube.comlibretexts.org
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of chemical stability and reactivity. researchgate.netschrodinger.com A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower kinetic stability. nih.gov For this compound, the HOMO is predicted to be primarily localized on the electron-rich imidazole ring, while the LUMO is distributed across the more electron-deficient pyridine ring. This separation facilitates potential intramolecular charge transfer upon electronic excitation.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.25 |
| LUMO | -1.35 |
| HOMO-LUMO Energy Gap (ΔE) | 4.90 |
The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. deeporigin.com It is mapped onto the molecule's electron density surface, using a color-coded scheme to indicate electrostatic potential. uni-muenchen.de This map is invaluable for predicting how a molecule will interact with other charged species and for identifying sites susceptible to electrophilic or nucleophilic attack. deeporigin.comuni-muenchen.de
For this compound, the MESP map is expected to show:
Negative Potential (Red/Yellow): Regions of high electron density, primarily located around the nitrogen atom of the pyridine ring, the sp²-hybridized nitrogen of the imidazole ring, and the oxygen atom of the hydroxymethyl group. These sites are the most likely points for electrophilic attack or coordination with metal cations.
Positive Potential (Blue): Regions of low electron density, found around the hydrogen atoms, particularly the hydroxyl proton (-OH) and the C-H protons on the aromatic rings. These areas are susceptible to nucleophilic attack.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer
Natural Bond Orbital (NBO) analysis is a computational technique that examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals within a molecule. acadpubl.eu This analysis provides quantitative insight into intramolecular charge transfer (ICT) and the stabilizing effects of hyperconjugation. researchgate.netacadpubl.eu The stabilization energy, E(2), associated with each donor-acceptor interaction is calculated, with higher values indicating a more significant interaction.
In this compound, significant ICT interactions are predicted. These include the delocalization of lone pair (n) electrons from the nitrogen and oxygen atoms into the anti-bonding π* orbitals of the aromatic rings. These n → π* interactions contribute to the stabilization of the molecular structure and influence its electronic properties.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) N (imidazole) | π* (C=C, pyridine) | 25.5 |
| LP(1) N (pyridine) | π* (C=C, pyridine) | 21.8 |
| LP(2) O (methanol) | σ* (C-C, pyridine-methanol) | 5.2 |
| π (C=C, imidazole) | π* (C=N, pyridine) | 18.9 |
Prediction of Spectroscopic Parameters
DFT calculations are a powerful tool for predicting various spectroscopic parameters, providing theoretical spectra that can be used to interpret and verify experimental results. nih.gov
Vibrational Frequencies: The theoretical vibrational spectrum (FT-IR and Raman) can be calculated to identify characteristic vibrational modes. For this compound, key predicted frequencies include O-H stretching for the alcohol group, C-H stretching for the aromatic rings, and C=N and C=C stretching vibrations within the heterocyclic systems. biointerfaceresearch.com
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method can be used to predict ¹H and ¹³C NMR chemical shifts. nih.govnih.gov The predicted shifts are based on the calculated electronic environment of each nucleus, with aromatic protons and carbons showing characteristic downfield shifts.
UV-Vis Maxima: Time-dependent DFT (TD-DFT) is employed to predict electronic transitions and the corresponding UV-Vis absorption maxima (λ_max). nih.gov The primary absorption band for this compound is expected to arise from the π → π* electronic transition, which corresponds closely to the HOMO-LUMO energy gap. schrodinger.com
| Spectroscopy Type | Parameter | Predicted Value |
|---|---|---|
| Vibrational (IR) | O-H stretch | ~3450 cm⁻¹ |
| Vibrational (IR) | Aromatic C-H stretch | 3050-3150 cm⁻¹ |
| Vibrational (IR) | C=N / C=C stretch | 1500-1610 cm⁻¹ |
| NMR | ¹H Chemical Shift (aromatic) | 7.0 - 8.5 ppm |
| NMR | ¹³C Chemical Shift (aromatic) | 115 - 150 ppm |
| UV-Vis | λ_max (π → π*) | ~253 nm |
Computational Modeling of Ligand-Metal Interactions and Complex Stability
The structure of this compound, featuring two nitrogen atoms in its heterocyclic rings, makes it an excellent candidate as a bidentate ligand for coordinating with metal ions. nih.gov Computational modeling can be used to investigate the formation and stability of metal complexes involving this ligand.
By modeling the interaction with various transition metals (e.g., Zn(II), Cu(II), Ni(II)), DFT can be used to:
Optimize the Geometry of the Metal Complex: Determine the preferred coordination geometry (e.g., tetrahedral, square planar, octahedral) and the bond lengths and angles between the metal center and the ligand's nitrogen atoms.
Calculate Binding Energies: Quantify the strength of the ligand-metal interaction. A high negative binding energy indicates the formation of a stable complex.
Analyze Electronic Structure: Investigate how coordination to a metal affects the electronic properties of the ligand, such as its HOMO-LUMO gap and charge distribution.
Photophysical Characteristics and Light Induced Phenomena of 6 1h Imidazol 1 Yl Pyridin 3 Yl Methanol and Its Derivatives
Electronic Absorption and Emission Spectra Analysis
The electronic absorption and emission spectra of compounds related to [6-(1H-imidazol-1-yl)pyridin-3-yl]methanol are dictated by their specific molecular architecture, including the nature and position of substituents. Studies on various imidazole (B134444) and pyridine (B92270) derivatives have established characteristic spectral profiles.
For instance, a novel series of imidazole derivatives demonstrated absorption peaks around 305 nm and in the range of 327–365 nm. nih.govrsc.org These compounds exhibited strong photoluminescence (PL) with emission maxima observed between 435 nm and 453 nm. nih.govrsc.org Theoretical studies using Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT) on 6-arylated-pyridin-3-yl methanol (B129727) derivatives have calculated maximum absorption wavelengths (λmax) around 319-321 nm, which show good agreement with experimental values of 323-326 nm. researchgate.net
Similarly, substituted imidazo[1,5-a]pyridine (B1214698) derivatives display absorption peaks in a broad wavelength range from 250 nm to 460 nm. unito.it These compounds typically show two primary absorption bands, one at approximately 300–320 nm and a second centered around 360–380 nm. unito.it The emission spectra for these derivatives are generally centered between 470 nm and 520 nm when measured in acetonitrile (B52724). unito.it The position of substituents, such as a carboxylic group, can significantly modify these optical properties. unito.it
Table 1: Spectral Properties of Imidazole and Pyridine Derivatives
| Compound Class | Absorption Maxima (λmax) | Emission Maxima (λem) | Solvent |
|---|---|---|---|
| Novel Imidazole Derivatives nih.govrsc.org | ~305 nm, 327-365 nm | 435-453 nm | Not Specified |
| 6-arylated-pyridin-3-yl methanol Derivatives researchgate.net | 323-326 nm (experimental) | Not Specified | DMSO |
Investigation of Fluorescence Properties and Quantum Yields
The fluorescence quantum yield (ΦF), a measure of a molecule's emission efficiency, is highly sensitive to its structural and environmental conditions. For derivatives of imidazole and pyridine, this value can vary dramatically. Research on a family of new asparagine derivatives incorporating benzimidazole (B57391) units revealed remarkably high fluorescence quantum yields, making them suitable as fluorescent probes. researchgate.net
In contrast, a study of six trinucleus dimethine cyanine (B1664457) dyes containing a pyridine nucleus reported fluorescence quantum yields in the range of 0.0001 to 0.0781 across various solvents. scielo.br The variation was attributed to the extent of the conjugated system within the molecules. scielo.br For a series of benzothiazole-difluoroborate fluorophores, the quantum yields ranged from nearly zero ("dark") to almost 100% ("ultra-bright"), with these extreme values being observed for isomeric molecules, highlighting the profound impact of substitution patterns. nih.gov An increase in the viscosity of the medium has also been shown to positively influence emission properties by limiting molecular vibrations. nih.gov
Table 2: Fluorescence Quantum Yields (ΦF) of Related Heterocyclic Compounds
| Compound Class | Quantum Yield (ΦF) Range | Key Influencing Factors |
|---|---|---|
| Trinucleus Dimethine Cyanine Dyes (Pyridine Nucleus) scielo.br | 0.0001 - 0.0781 | Size of conjugated system |
| Benzothiazole-difluoroborate Fluorophores nih.gov | ~0.00 - ~1.00 | Substitution patterns, solvent viscosity |
Characterization of Stokes Shifts and Solvatochromic Behavior
The Stokes shift, the difference in wavelength between the maxima of the absorption and emission spectra, is a key characteristic of fluorescent molecules. Large Stokes shifts are often desirable as they can minimize self-quenching. scielo.br Pyridine-based dimethine cyanine dyes have been observed to have large Stokes shifts, ranging from 69 to 140 nm, which is attributed to excited-state intramolecular charge transfer. scielo.br
Solvatochromism, the change in the color of a substance depending on the polarity of the solvent, is another important property. Many pyridine and imidazole derivatives exhibit this behavior. The aforementioned pyridine-based dyes showed a hypsochromic (blue) shift in their absorption maxima as the solvent polarity increased. scielo.br A similar hypsochromic effect was noted for imidazo[1,5-a]pyridine derivatives when moving from acetonitrile to a more polar aqueous solution. unito.it In contrast, certain oxazol-5-one derivatives display a bathochromic (red) shift in their emission wavelengths in polar solvents. researchgate.net
Exploration of Photoinduced Intramolecular Transformations and Photochromism
Photochromism involves the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. This phenomenon is a type of photoinduced intramolecular transformation. A relevant example is found in (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol, a hydrazone derivative of pyridine. nih.gov Such compounds are of interest for their ability to undergo reversible photo-induced E/Z isomerization around the C=N bond, which constitutes a photochromic transformation. nih.gov
Additionally, the potential for an Excited-State Intramolecular Proton Transfer (ESIPT) has been evaluated in some imidazo[1,5-a]pyridine derivatives. unito.it ESIPT is a process where a proton is transferred within a molecule in its excited state, leading to a species with a distinct emission profile, often characterized by a large Stokes shift.
Understanding Aggregation-Caused Quenching (ACQ) and Enhancement (ACEE) Phenomena
Many conventional fluorescent compounds with planar π-systems suffer from aggregation-caused quenching (ACQ), where their fluorescence intensity decreases in high concentrations or the solid state due to the formation of non-emissive aggregates via π–π stacking. nih.govnih.gov
Conversely, a phenomenon known as aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE/ACEE) has been observed in specifically designed molecules. nih.gov In these compounds, emission is weak in dilute solutions but becomes strong in the aggregated state. This effect is often attributed to the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. nih.govrsc.org
Several pyridine and imidazole derivatives have been designed to exhibit AIEE.
Novel imidazole derivatives with multiple rotational centers show AIEE behavior in THF/water mixtures. nih.govrsc.org
Pyridine-based maleimide (B117702) derivatives with an acceptor-donor-acceptor (A-D-A) structure exhibit AIEE in aqueous media, with compounds bearing electron-withdrawing groups showing up to a 15-fold enhancement in fluorescence. nih.gov
This property makes AIEE-active compounds promising candidates for applications in chemical sensing and bio-imaging. nih.gov
Table 3: Aggregation-Induced Emission Enhancement (AIEE) in Pyridine and Imidazole Derivatives
| Derivative Class | System | Observed Enhancement | Proposed Mechanism |
|---|---|---|---|
| Novel Imidazole Derivatives nih.govrsc.org | THF/Water Mixtures | Enhanced Emission | Restriction of Intramolecular Rotation (RIR) |
Applications in Advanced Materials Science and Catalysis
Integration into Functional Materials
The bifunctional nature of [6-(1H-imidazol-1-yl)pyridin-3-yl]methanol, featuring both a potent coordinating site (imidazole and pyridine (B92270) nitrogen atoms) and a hydroxyl group capable of further chemical modification, allows for its incorporation into a variety of material systems.
While specific studies detailing the direct polymerization or integration of this compound into polymer and nanomaterial systems are not extensively documented in the current literature, the functional moieties present in the molecule suggest several potential pathways for its utilization. The pyridine and imidazole (B134444) groups can be leveraged for grafting onto existing polymer backbones. For instance, polymers containing reactive side chains can be functionalized with this compound to introduce metal-coordinating sites, thereby creating materials with applications in sensing, catalysis, or antimicrobial coatings. The pyridine moiety is known to enhance the properties of polymers, contributing to their biological and fluorescent characteristics.
The hydroxyl group of this compound offers a direct route for its incorporation into polyester (B1180765) or polyurethane chains as a comonomer. This would result in polymers with pendant imidazole-pyridine units, which could then be used to chelate metal ions, leading to the formation of metallopolymers with interesting optical, magnetic, or catalytic properties.
In the realm of nanomaterials, the compound can be used as a surface functionalizing agent for nanoparticles. The imidazole and pyridine nitrogen atoms can coordinate to the surface of metal or metal oxide nanoparticles, while the exposed methanol (B129727) group can be used for further chemical transformations or to enhance the dispersibility of the nanoparticles in various solvents.
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The selection of the organic linker is crucial in determining the structure, porosity, and functionality of the resulting MOF. mdpi.com The presence of both imidazole and pyridine rings, along with a hydroxyl group, makes this compound a versatile ligand for MOF synthesis. mdpi.com
The imidazole and pyridine nitrogen atoms can act as coordination sites for a wide range of metal ions, leading to the formation of diverse network topologies. mdpi.comrsc.org The hydroxyl group can either remain as a pendant functional group within the pores of the MOF, providing sites for post-synthetic modification or specific guest interactions, or it can participate in the coordination network, especially with hard metal ions. The flexibility in coordination modes allows for the rational design of MOFs with tailored properties for applications such as gas storage and separation, sensing, and catalysis.
The structural features of MOFs are highly dependent on the organic linkers and metal ions used in their synthesis. researchgate.net For instance, the use of imidazole-based ligands has been shown to be effective in creating porous MOF structures. researchgate.net The combination of imidazole and pyridine functionalities in one molecule offers the potential for constructing robust frameworks with specific functionalities. The table below illustrates the characteristics of MOFs constructed from ligands with similar functionalities, suggesting the potential of this compound in this field.
| Ligand | Metal Ion | Resulting MOF Properties | Potential Application |
| 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene | Cu(II), Cr(III), Al(III) | High porosity, excellent CO2 adsorption capacity. mdpi.com | CO2 capture mdpi.com |
| 1,4-di(1H-imidazol-4-yl)benzene | Zn(II), Co(II), Ni(II), Cd(II) | Porous 3D frameworks, fluorescent sensing capabilities. rsc.org | Selective sensing of metal ions and ketone molecules rsc.org |
| 3,3′,5,5′-tetra(1H-imidazol-1-yl)-1,1′-biphenyl | Zn(II), Co(II) | 3D frameworks with selective adsorption properties. rsc.org | Adsorption of H2O, MeOH, and EtOH rsc.org |
Catalytic Applications of Metal Complexes Derived from this compound
The ability of the imidazole and pyridine moieties to coordinate with a variety of transition metals makes this compound an excellent scaffold for the development of novel catalysts. The electronic properties of the resulting metal complexes can be fine-tuned by modifying the substituents on the pyridine or imidazole rings, thereby influencing their catalytic activity and selectivity.
In homogeneous catalysis, the catalyst is in the same phase as the reactants. Metal complexes of ligands containing pyridine and imidazole motifs have been extensively studied as catalysts for a wide range of organic transformations. For example, ruthenium complexes with ligands containing both pyridine and benzimidazole (B57391) units have been shown to catalyze the oxidation of alcohols. semanticscholar.orgresearchgate.net It is plausible that similar metal complexes of this compound could exhibit catalytic activity in oxidation reactions, as well as in other transformations such as hydrogenation, C-C coupling reactions, and polymerization.
The combination of different metal centers in heterobimetallic complexes can lead to cooperative catalytic effects, enabling novel and more efficient reaction pathways. nih.gov The modular nature of this compound allows for the stepwise coordination of different metals, paving the way for the synthesis of heterobimetallic catalysts. rsc.org
The following table summarizes the performance of some homogeneous catalysts based on related ligand systems in various reactions.
| Catalyst System | Reaction | Key Findings |
| Ruthenium complex with 2,6-bis[1-(pyridin-2-yl)-1H-benzo[d]imidazol-2-yl]pyridine | Oxidation of (1H-benzo[d]imidazol-2-yl)methanol | Efficient oxidation to the corresponding aldehyde with H2O2. semanticscholar.orgresearchgate.net |
| Heterobimetallic [Pd(II);Ir(III)] complex | Isomerization/hydrophosphination | High activity and regioselectivity, though with poor enantioselectivity. nih.gov |
| HPW in ethanol (B145695) | Synthesis of imidazo[1,2-a]pyridines | High yields, low catalyst loading, and short reaction times under microwave heating. beilstein-journals.org |
Heterogeneous catalysts are in a different phase from the reactants, which offers advantages in terms of catalyst separation and recycling. mdpi.com this compound can be immobilized on solid supports such as silica (B1680970), alumina (B75360), or polymers to create heterogeneous catalysts. The hydroxyl group provides a convenient anchor for covalent attachment to the support material.
Alternatively, MOFs constructed using this ligand can serve as heterogeneous catalysts. The metal nodes within the MOF can act as the catalytic centers, while the porous structure allows for the diffusion of reactants and products. The functional groups within the MOF pores can also participate in the catalytic cycle or influence the selectivity of the reaction. For instance, palladium nanoparticles stabilized on an alumina matrix have been successfully used as a reusable heterogeneous nanocatalyst for the synthesis of imidazolones. acs.org Similarly, MOFs based on Fe3O4 have been employed as catalysts in the synthesis of pyrazolo[3,4-b]pyridines. nih.gov
The development of efficient and reusable heterogeneous catalysts is a key area of research in green chemistry. mdpi.comdntb.gov.ua The versatility of this compound as a ligand and building block for materials makes it a promising candidate for the design of novel heterogeneous catalysts for a variety of chemical transformations.
Reactivity and Mechanistic Studies of 6 1h Imidazol 1 Yl Pyridin 3 Yl Methanol As a Synthetic Building Block
Oxidation Pathways and Products
The primary alcohol functionality of [6-(1H-imidazol-1-yl)pyridin-3-yl]methanol is susceptible to oxidation to yield the corresponding aldehyde, 6-(1H-imidazol-1-yl)nicotinaldehyde, or the carboxylic acid, 6-(1H-imidazol-1-yl)nicotinic acid. The choice of oxidizing agent and reaction conditions dictates the extent of the oxidation.
Mild oxidizing agents, such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC), are typically employed for the selective oxidation of primary alcohols to aldehydes. These reactions are generally carried out in aprotic solvents like dichloromethane (B109758) or chloroform (B151607) at room temperature. The mechanism of oxidation with MnO₂ involves the adsorption of the alcohol onto the surface of the oxidant, followed by a two-electron transfer process.
Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in acidic media (Jones oxidation), will typically lead to the formation of the carboxylic acid. The mechanism of these oxidations often involves the formation of a chromate (B82759) ester intermediate, which then undergoes elimination to form the carbonyl group. Further oxidation of the intermediate aldehyde hydrate (B1144303) leads to the carboxylic acid.
It is important to note that the imidazole (B134444) and pyridine (B92270) rings are generally stable to these oxidation conditions, although highly vigorous conditions could potentially lead to degradation of the heterocyclic systems.
Table 1: Predicted Oxidation Products of this compound
| Oxidizing Agent | Typical Conditions | Major Product |
| Manganese Dioxide (MnO₂) | CH₂Cl₂, rt | 6-(1H-imidazol-1-yl)nicotinaldehyde |
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, rt | 6-(1H-imidazol-1-yl)nicotinaldehyde |
| Potassium Permanganate (KMnO₄) | Basic, heat | 6-(1H-imidazol-1-yl)nicotinic acid |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0 °C to rt | 6-(1H-imidazol-1-yl)nicotinic acid |
Reduction Reactions and Derivatives
The hydroxymethyl group of this compound is already in a reduced state and is therefore not susceptible to further reduction under standard conditions. However, the pyridine ring can be reduced under specific and often forcing conditions.
Catalytic hydrogenation using catalysts such as platinum, palladium, or rhodium on a carbon support can reduce the pyridine ring to a piperidine (B6355638) ring. This transformation typically requires high pressures and temperatures. The reduction proceeds via the addition of hydrogen atoms across the double bonds of the aromatic ring.
Alternatively, dissolving metal reductions, such as the Birch reduction using sodium or lithium in liquid ammonia (B1221849) with an alcohol co-solvent, can also effect the reduction of the pyridine ring. This method proceeds via a single-electron transfer mechanism, leading to the formation of a radical anion, which is then protonated and further reduced.
The imidazole ring is generally resistant to catalytic hydrogenation and dissolving metal reductions under conditions that would reduce the pyridine ring.
Derivatives can be formed by converting the hydroxyl group into a better leaving group, such as a tosylate or a halide, which can then be displaced by a hydride source like lithium aluminum hydride (LiAlH₄) to yield 6-(1H-imidazol-1-yl)-3-methylpyridine.
Table 2: Potential Reduction Products and Derivatives of this compound
| Reagent/Condition | Moiety Targeted | Product |
| H₂, Pd/C, high pressure/temp | Pyridine ring | [6-(1H-imidazol-1-yl)piperidin-3-yl]methanol |
| Na, NH₃ (l), EtOH | Pyridine ring | [6-(1H-imidazol-1-yl)-1,4-dihydropyridin-3-yl]methanol |
| 1. TsCl, pyridine; 2. LiAlH₄ | Hydroxymethyl group | 6-(1H-imidazol-1-yl)-3-methylpyridine |
Electrophilic and Nucleophilic Substitution Reactions Involving Imidazole and Pyridine Moieties
The electronic properties of the interconnected imidazole and pyridine rings dictate the regioselectivity of electrophilic and nucleophilic substitution reactions.
Electrophilic Substitution:
The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. Any substitution that does occur is directed to the 3- and 5-positions. The presence of the imidazole substituent at the 6-position, which can be considered weakly activating or deactivating depending on the reaction conditions and the nature of the electrophile, will further influence the reactivity and regioselectivity.
In contrast, the imidazole ring is an electron-rich heterocycle and is more susceptible to electrophilic attack than the pyridine ring. organic-chemistry.org Electrophilic substitution on the 1-substituted imidazole moiety is expected to occur at the C4 or C5 positions. organic-chemistry.org The precise location of substitution will depend on the steric hindrance posed by the pyridine ring and the specific electrophile used. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions, though the latter may be complicated by the basicity of the nitrogen atoms.
Nucleophilic Substitution:
The pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the 2- and 6-positions, due to the ability of the nitrogen atom to stabilize the negatively charged intermediate (Meisenheimer complex). quimicaorganica.org In this compound, the 6-position is already substituted. If a suitable leaving group were present at the 2- or 4-position, nucleophilic attack would be favored at these sites. The imidazole ring itself is generally not susceptible to nucleophilic substitution unless activated by strongly electron-withdrawing groups. globalresearchonline.net
The Chichibabin reaction, involving the amination of pyridines with sodium amide, typically occurs at the 2- or 6-position. Given that the 6-position is occupied, amination of this compound under these conditions would likely be directed to the 2-position.
Investigation of Reaction Mechanisms and Intermediates
The investigation of reaction mechanisms for the transformations of this compound would involve a combination of experimental and computational techniques.
For oxidation reactions , kinetic studies could be employed to determine the rate-determining step. Isotopic labeling studies, for instance, using deuterium-labeled methanol (B129727), could help elucidate the C-H bond cleavage step. The detection of intermediates, such as chromate esters in the case of chromium-based oxidants, could be attempted using spectroscopic methods like NMR or IR spectroscopy under carefully controlled conditions.
In reduction reactions , the stereochemistry of the resulting piperidine ring from catalytic hydrogenation can provide insights into the mechanism of hydrogen addition to the pyridine ring. The detection of radical anion intermediates in dissolving metal reductions could be achieved through electron paramagnetic resonance (EPR) spectroscopy.
For electrophilic and nucleophilic substitution reactions , the isolation and characterization of sigma complexes (Wheland intermediates) or Meisenheimer complexes, respectively, would provide direct evidence for the proposed mechanisms. Computational studies, such as density functional theory (DFT) calculations, can be used to model the reaction pathways, calculate the energies of transition states and intermediates, and predict the regioselectivity of substitution, corroborating experimental findings. rsc.org
Conclusion and Future Research Perspectives on 6 1h Imidazol 1 Yl Pyridin 3 Yl Methanol
Synthesis and Structural Characterization Advances
The synthesis of [6-(1H-imidazol-1-yl)pyridin-3-yl]methanol can be approached through several strategic routes, primarily leveraging established methods for the construction of imidazole-pyridine linkages. A common and effective method involves the nucleophilic substitution of a halogenated pyridine (B92270) precursor, such as 6-chloro- or 6-bromopyridine-3-carbaldehyde or its corresponding methyl ester, with imidazole (B134444) in the presence of a suitable base and often a copper catalyst. Following the successful coupling of the imidazole and pyridine rings, the functional group at the 3-position of the pyridine ring can be converted to the desired methanol (B129727) moiety. For instance, a formyl group can be reduced using a mild reducing agent like sodium borohydride (B1222165), or a methyl ester can be reduced with lithium aluminum hydride.
The structural characterization of this compound would rely on a combination of spectroscopic and crystallographic techniques.
Table 1: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Resonances corresponding to the protons on the pyridine and imidazole rings, a singlet for the methylene (B1212753) protons of the methanol group, and a broad singlet for the hydroxyl proton. The chemical shifts would be influenced by the electronic nature of the two aromatic rings. |
| ¹³C NMR | Distinct signals for each carbon atom in the pyridine and imidazole rings, as well as a signal for the methylene carbon of the methanol group. |
| FT-IR | Characteristic absorption bands for O-H stretching of the alcohol, C-N stretching within the heterocyclic rings, and C-H stretching of the aromatic and methylene groups. |
| Mass Spec | A molecular ion peak corresponding to the exact mass of the compound, which would confirm its elemental composition. |
Emerging Opportunities in Coordination Chemistry and Materials Science
The presence of multiple nitrogen donor atoms in this compound makes it an excellent candidate as a ligand in coordination chemistry. nih.gov Both the pyridine nitrogen and the unprotonated nitrogen of the imidazole ring can act as coordination sites, allowing the molecule to function as a bidentate or bridging ligand. The hydroxyl group can also participate in coordination, potentially leading to the formation of polynuclear complexes or metal-organic frameworks (MOFs).
The versatility of this ligand could be exploited in the synthesis of novel coordination polymers and MOFs with interesting topologies and properties. For instance, the use of pyridyl-imidazole-carboxyl multifunctional ligands has led to the creation of MOFs with capabilities for selective gas capture and luminescence-based sensing. nih.gov By analogy, MOFs constructed from this compound could exhibit porous structures with potential applications in gas storage and separation. Furthermore, the incorporation of this ligand into luminescent metal complexes, for example with rhenium(I), could lead to materials with interesting photophysical properties. nih.govacs.org
Table 2: Potential Coordination Modes of this compound
| Coordination Mode | Description | Potential Applications |
| Monodentate | Coordination through either the pyridine or imidazole nitrogen. | Catalysis, fundamental coordination studies. |
| Bidentate Chelating | Simultaneous coordination of both pyridine and imidazole nitrogens to the same metal center. | Formation of stable metallacycles, sensors. |
| Bridging | Coordination of the pyridine and imidazole nitrogens to different metal centers. | Construction of coordination polymers and MOFs. |
| Tridentate | Involvement of the hydroxyl group in coordination along with the nitrogen donors. | Formation of polynuclear clusters. |
Unexplored Theoretical and Mechanistic Aspects
Computational studies, particularly using Density Functional Theory (DFT), can provide significant insights into the electronic structure and reactivity of this compound. Such studies on similar 6-arylated-pyridin-3-yl methanol derivatives have shown good agreement between theoretical and experimental structural parameters. researchgate.net DFT calculations can be employed to determine the optimized molecular geometry, frontier molecular orbital (HOMO-LUMO) energies, and the molecular electrostatic potential (MEP) map. researchgate.netresearchgate.net
The HOMO-LUMO energy gap is a crucial parameter for predicting the chemical reactivity and kinetic stability of the molecule. researchgate.net A detailed analysis of the MEP can identify the regions most susceptible to electrophilic and nucleophilic attack, thereby guiding further synthetic modifications. Natural Bond Orbital (NBO) analysis can elucidate the nature of intramolecular charge transfer and hyperconjugative interactions that contribute to the molecule's stability. researchgate.net
Mechanistic investigations into the reactions of this compound are also warranted. For instance, understanding the mechanism of its coordination to different metal ions can aid in the rational design of catalysts. The reactivity of the hydroxyl group, such as in esterification or etherification reactions, can be studied to understand the influence of the heterocyclic rings on its reactivity.
Directions for the Rational Design and Synthesis of Novel Chemical Entities
The this compound scaffold serves as a versatile starting point for the rational design and synthesis of new molecules with tailored properties. The functional handles—the hydroxyl group and the reactive positions on the pyridine and imidazole rings—allow for a wide range of chemical modifications.
For example, the hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, providing entry into a variety of other functional groups and coupling reactions. Alternatively, it can be converted into a better leaving group to facilitate nucleophilic substitution reactions. The aromatic rings can undergo electrophilic substitution reactions, allowing for the introduction of various substituents that can modulate the electronic properties and steric bulk of the molecule.
This modularity is particularly valuable in the field of medicinal chemistry, where imidazole- and pyridine-containing compounds are prevalent. For instance, the rational design of derivatives could lead to novel inhibitors of specific enzymes or receptors. mdpi.com In materials science, derivatization of the core structure can be used to tune the properties of the resulting coordination polymers or MOFs, such as their pore size, stability, and functionality. The synthesis of novel derivatives based on this scaffold holds significant promise for the development of new materials and therapeutic agents. nih.gov
Q & A
Basic: What are the established synthetic routes for [6-(1H-imidazol-1-yl)pyridin-3-yl]methanol, and what are the critical reaction conditions?
Answer:
A common method involves alkylation of imidazole derivatives with pyridine precursors. For example, [6-(1H-imidazol-1-yl)pyridin-2-yl]methanol can be synthesized by reacting 2-(bromomethyl)-1,3,5-trimethylbenzene with the imidazole-pyridine intermediate in acetonitrile at 333 K for 15 hours, followed by purification via flash chromatography (CH₂Cl₂/CH₃OH, 5:1 v/v) . Key conditions include precise stoichiometry, inert atmosphere to prevent oxidation, and controlled temperature to minimize side reactions. Yield optimization often requires iterative adjustment of solvent polarity .
Basic: How is the purity of this compound validated in synthetic workflows?
Answer:
Purity is assessed using HPLC and LCMS. For instance, LCMS analysis (m/z 393 [M+H]⁺) and HPLC retention time (0.29 minutes under SQD-FA50 conditions) are employed to confirm molecular identity and purity . Flash chromatography with gradient elution (e.g., CH₂Cl₂/CH₃OH) is critical for removing unreacted starting materials and by-products .
Advanced: What structural characterization techniques are most effective for analyzing this compound and its derivatives?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, dihedral angles between pyridine and imidazole rings (0.88°) and intermolecular O–H∙∙∙Br hydrogen bonds (2.85 Å) can be resolved using SHELX software . Solid-state NMR complements XRD by probing electronic environments of carbons adjacent to hydroxyl groups. Challenges include growing diffraction-quality crystals, which may require slow evaporation of CH₂Cl₂/CH₃OH solutions .
Advanced: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
Answer:
The imidazole ring’s electron-rich nature facilitates Pd-catalyzed couplings (e.g., Suzuki-Miyaura), but steric hindrance from the pyridine-methanol group can reduce reaction rates. Computational studies (e.g., DFT) predict preferential reactivity at the imidazole C2 position due to lower steric bulk . Experimental validation involves comparing yields for brominated vs. trifluoromethyl-substituted derivatives .
Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?
Answer:
Discrepancies often arise from solvent choice, catalyst loading, or purification methods. For example, acetonitrile vs. DMF as a solvent can alter reaction kinetics due to polarity differences . Systematic comparison under controlled conditions (e.g., identical catalyst batches, inert atmospheres) is essential. Reproducibility is improved by reporting detailed protocols, including stirring rates and drying agents (e.g., anhydrous MgSO₄) .
Advanced: What role does this compound play in designing hybridized local and charge-transfer (HLCT) emitters for OLEDs?
Answer:
The compound’s rigid pyridine-imidazole backbone enhances thermal stability and electron transport in HLCT emitters. Methanol substitution allows functionalization with carbazole groups to tune emission wavelengths (e.g., blue-shifted emission via steric effects). Photoluminescence quantum yield (PLQY) improvements are achieved by optimizing the dihedral angle between donor and acceptor moieties .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
Use PPE (gloves, goggles) to avoid dermal/orbital exposure. Work in a fume hood due to volatile solvents (e.g., acetonitrile). Waste disposal must follow regulations for halogenated by-products (e.g., brominated intermediates). Stability studies recommend storage at –20°C under nitrogen to prevent hydroxyl group oxidation .
Advanced: How are supramolecular interactions of this compound exploited in crystal engineering?
Answer:
Intermolecular O–H∙∙∙X (X = Br, Cl) and π-π stacking (3.4–3.6 Å) direct crystal packing. For example, O–H∙∙∙Br interactions (2.85 Å) stabilize layered structures, enabling design of porous frameworks for gas storage. Challenges include predicting polymorphism, which requires Hirshfeld surface analysis .
Advanced: What mechanistic insights guide the optimization of this compound in catalytic applications?
Answer:
As a ligand, its N-heterocyclic carbene (NHC) precursors enhance metal complex stability. Chelation via the pyridine-methanol arm increases catalytic turnover in cross-couplings. Kinetic studies (e.g., Eyring plots) reveal entropy-driven activation, suggesting associative mechanisms .
Basic: What analytical techniques are used to quantify this compound in biological matrices?
Answer:
LC-MS/MS with deuterated internal standards achieves nanomolar detection limits. Sample preparation involves protein precipitation (acetonitrile) followed by SPE (C18 cartridges). Validation parameters (linearity R² > 0.99, recovery >90%) are critical for pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
